molecular formula C11H14ClNO3 B13914129 Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate

Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate

Cat. No.: B13914129
M. Wt: 243.68 g/mol
InChI Key: QRJPUHIUCSWLQZ-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate is an organic compound with a complex structure that includes an amino group, a chloroethyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-amino-2-(2-chloroethyl)-5-methoxybenzoic acid with methanol in the presence of a catalyst to form the ester. The reaction conditions often require controlled temperatures and the use of an acid catalyst to facilitate esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloroethyl group can be reduced to form ethyl derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoate derivatives, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. This property is being explored for its potential use in cancer therapy, where it may target rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-(2-chloroethyl)-5-methylbenzoate
  • Methyl 4-amino-2-(2-chloroethyl)-5-ethoxybenzoate
  • Methyl 4-amino-2-(2-chloroethyl)-5-hydroxybenzoate

Uniqueness

Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may affect its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate

InChI

InChI=1S/C11H14ClNO3/c1-15-10-6-8(11(14)16-2)7(3-4-12)5-9(10)13/h5-6H,3-4,13H2,1-2H3

InChI Key

QRJPUHIUCSWLQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)CCCl)N

Origin of Product

United States

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